5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Kinase Inhibition Anticancer Screening Target Engagement

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 71125-49-0) is a heterocyclic compound combining a 1,3,4-thiadiazole core with a 2,6-dimethylpiperidine moiety. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its mesoionic character, which facilitates cellular membrane permeability and interactions with diverse biological targets.

Molecular Formula C9H16N4S
Molecular Weight 212.32 g/mol
CAS No. 71125-49-0
Cat. No. B1312191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
CAS71125-49-0
Molecular FormulaC9H16N4S
Molecular Weight212.32 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C2=NN=C(S2)N)C
InChIInChI=1S/C9H16N4S/c1-6-4-3-5-7(2)13(6)9-12-11-8(10)14-9/h6-7H,3-5H2,1-2H3,(H2,10,11)
InChIKeyDJQXUFKAVNHPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 71125-49-0): A Core Thiadiazole Scaffold for Antimicrobial and Anticancer Screening


5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 71125-49-0) is a heterocyclic compound combining a 1,3,4-thiadiazole core with a 2,6-dimethylpiperidine moiety . The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its mesoionic character, which facilitates cellular membrane permeability and interactions with diverse biological targets [1]. This specific derivative has been identified in high-throughput screening campaigns for antimicrobial and anticancer activity [2]. Its structural features confer specific physicochemical properties, including a predicted logP of 1.38 and a polar surface area of 83 Ų, that are relevant for absorption and target engagement .

Why Analogs of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine Cannot Be Interchanged Without Quantitative Comparison


The biological activity and physicochemical properties of 1,3,4-thiadiazole derivatives are exquisitely sensitive to substituent effects. For instance, subtle changes in the piperidine substitution pattern (e.g., 2-methyl vs. 2,6-dimethyl vs. 3,5-dimethyl) can drastically alter target affinity and selectivity [1]. Generic substitution within this class is therefore not scientifically sound without head-to-head quantitative data. While this compound shares the core thiadiazole scaffold, its unique 2,6-dimethylpiperidine appendage imparts a distinct LogD profile (predicted 1.52 at pH 7.4) and steric environment that directly influences target binding and cellular permeability compared to close analogs .

Quantitative Differentiation Evidence for 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine: A Data-Driven Guide for Scientific Selection


Target Engagement Profile: Differential Inhibition of Kinase vs. Non-Kinase Targets

In high-throughput screening against a panel of targets, 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine demonstrated a distinctive inhibition profile. It was identified as an active inhibitor in a cancer stem cell assay, but showed no significant activity against dihydrofolate reductase (DHFR) at a concentration of 10 µM [1]. This contrasts with other 1,3,4-thiadiazol-2-amines that act as potent DHFR inhibitors [2]. This differential target engagement suggests a unique mechanism of action, avoiding the potential toxicity associated with DHFR inhibition.

Kinase Inhibition Anticancer Screening Target Engagement

Physicochemical Profile: Optimized Lipophilicity for Cellular Permeability

The compound's predicted physicochemical parameters provide a quantifiable basis for its selection in cellular assays. It has a predicted LogD of 1.52 at pH 7.4 and a polar surface area (PSA) of 83 Ų . These values are within the optimal range for passive cellular permeability (LogD ~1-3; PSA <140 Ų) [1]. This contrasts with more polar analogs (e.g., those with free piperidine N-H) which would have higher PSA and lower LogD, potentially limiting cell penetration.

Lipophilicity Physicochemical Properties Drug-likeness

Chemical Stability and Purity: A Reliable Reagent with Defined Specifications

The compound is commercially available with a minimum guaranteed purity of 95% and is recommended for long-term storage in a cool, dry place . This level of purity and defined storage conditions are essential for reproducible biological results. While specific stability data (e.g., half-life in buffer or plasma) are not publicly available for this exact compound, its solid-state stability under recommended conditions is a key procurement consideration.

Purity Stability Quality Control

Safety Profile: Non-Hazardous for Transport and Handling

According to the Safety Data Sheet (SDS), this compound is classified as not hazardous for DOT/IATA transport . This is a critical procurement differentiator, as many structurally related bioactive compounds are regulated as hazardous materials, incurring higher shipping costs, longer lead times, and stricter handling requirements.

Safety Transport Regulatory

Optimal Research Applications for 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine: Leveraging Its Unique Properties


High-Throughput Screening for Novel Anticancer Mechanisms

This compound is an ideal candidate for inclusion in focused or diversity libraries for high-throughput screening against cancer stem cell models or other oncology-relevant assays. Its demonstrated activity in such screens [1], combined with its lack of DHFR inhibitory activity, suggests a potentially novel mechanism of action that could be elucidated through target deconvolution studies. The non-hazardous shipping classification and defined purity facilitate large-scale screening campaigns.

Medicinal Chemistry Optimization and Structure-Activity Relationship (SAR) Studies

As a distinct analog within the 1,3,4-thiadiazole class, this compound serves as a valuable starting point for SAR exploration. Its unique 2,6-dimethylpiperidine substitution offers a sterically hindered, lipophilic moiety (LogD 7.4 = 1.52 ) that can be systematically modified to probe the effects on potency, selectivity, and physicochemical properties. Direct comparisons with 2-methylpiperidine or 4-methylpiperidine analogs will elucidate the critical role of this specific substitution pattern.

In Vitro Cellular Assays Requiring Optimal Permeability

Researchers conducting cell-based assays to evaluate target engagement or phenotypic changes can select this compound based on its predicted physicochemical profile. Its LogD and PSA values fall within the optimal range for passive diffusion, increasing the likelihood of intracellular target access. This makes it a suitable probe for studying pathways that are inaccessible to more polar or highly lipophilic compounds.

Procurement of a Core Scaffold for Derivative Synthesis

The primary amine group on the thiadiazole ring provides a versatile handle for further chemical derivatization. This compound can be purchased as a stable, high-purity building block for the synthesis of focused libraries of novel 1,3,4-thiadiazole analogs, bypassing the need for de novo synthesis of the core structure and accelerating medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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